O-tert-Butyl-L-serine

Overview

Description

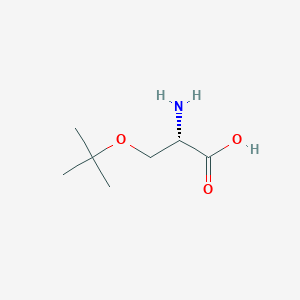

O-tert-Butyl-L-serine is an organic compound that belongs to the class of amino acid derivatives. It is a serine derivative where the hydroxyl group of serine is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-tert-Butyl-L-serine typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The reaction is carried out in the presence of organic solvents and under controlled conditions to ensure the desired product is obtained . Another method involves reacting L-serine with methanol solution and adding sulfur dioxide chloride under stirring, followed by crystallization and drying to obtain L-serine methyl ester hydrochloride. This intermediate is then mixed with tert-butyl acetate and a catalyst to produce this compound methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in liquid phase to ensure safety and minimize pollution. The use of tert-butyl acetate as a reactant eliminates the need for isobutene, enhancing the safety of the process .

Chemical Reactions Analysis

Types of Reactions: O-tert-Butyl-L-serine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: The tert-butyl group can be substituted under specific conditions to yield different products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions include various amino acid derivatives, oxo compounds, and substituted serine derivatives. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Peptide Synthesis

Overview

O-tert-Butyl-L-serine is extensively used as a building block in peptide synthesis. Its protected hydroxyl group allows for selective modifications during the synthesis process, which is crucial for creating complex peptide structures.

Applications in Peptide Synthesis:

- Glycopeptides and Lipopeptides: this compound is utilized in the synthesis of glycopeptides and lipopeptides, which are important for therapeutic applications.

- SPPS (Solid Phase Peptide Synthesis): This compound is employed to prevent undesired side reactions, such as glutarimide formation, during the synthesis of cyclic peptides .

| Application Type | Description |

|---|---|

| Glycopeptide Synthesis | Used in the creation of glycopeptides for therapies |

| Lipopeptide Synthesis | Involved in synthesizing lipopeptides with enhanced biological activity |

| SPPS | Prevents side reactions during peptide assembly |

Protein Engineering

Overview

In protein engineering, this compound serves as a modification agent to enhance the stability and functionality of proteins. This is essential for biotechnological applications where protein behavior needs to be tailored.

Key Contributions:

- Stability Enhancement: Modifications using this compound can lead to increased thermal and chemical stability of proteins.

- Functional Studies: It aids in the study of protein interactions and dynamics, providing insights into disease mechanisms and potential therapeutic targets .

| Engineering Aspect | Impact |

|---|---|

| Stability | Enhances thermal and chemical resilience |

| Functional Analysis | Facilitates insights into protein interactions |

Drug Development

Overview

this compound has significant implications in drug development, particularly in designing new therapeutics targeting specific biological pathways.

Research Highlights:

- Cancer Therapy: The compound is being investigated for its ability to influence molecular interactions critical for cancer treatment .

- Peptide-based Therapeutics: It plays a role in developing drugs that utilize peptide structures to enhance specificity and efficacy against targeted diseases .

| Drug Development Focus | Description |

|---|---|

| Cancer Therapeutics | Investigated for its role in molecular interactions |

| Peptide Therapeutics | Utilized in designing drugs with improved selectivity |

Biochemical Research

Overview

In biochemical research, this compound is instrumental in studying enzyme mechanisms and protein-ligand interactions.

Research Applications:

- Enzyme Mechanisms: It provides insights into how enzymes function at a molecular level, which can lead to novel therapeutic strategies.

- Protein-Ligand Interactions: The compound helps elucidate the binding dynamics between proteins and their ligands, crucial for drug design .

| Research Area | Contribution |

|---|---|

| Enzyme Studies | Insights into enzymatic functions |

| Ligand Interactions | Understanding binding dynamics |

Cosmetic Formulations

Overview

The properties of this compound also extend to cosmetic formulations where it can enhance product stability and skin hydration.

Cosmetic Applications:

- Stabilization: Used to improve the stability of cosmetic products against degradation.

- Hydration: Contributes to skin hydration properties, making it beneficial in skincare formulations .

| Cosmetic Use | Benefit |

|---|---|

| Stabilization | Enhances product longevity |

| Hydration | Improves skin moisture retention |

Case Study 1: Peptide Synthesis Optimization

A recent study demonstrated the efficiency of this compound in synthesizing cyclic RGD peptides. The use of this compound prevented glutarimide formation, leading to higher yields and purity levels compared to traditional methods .

Case Study 2: Drug Development for Cancer

Research focused on utilizing this compound derivatives showed promising results in developing peptide-based drugs targeting specific cancer pathways. These studies highlighted its potential as a key component in future cancer therapies .

Mechanism of Action

The mechanism of action of O-tert-Butyl-L-serine involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the hydroxyl group of serine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The compound interacts with various molecular targets and pathways involved in protein synthesis and modification .

Comparison with Similar Compounds

O-tert-Butyl-L-serine is unique due to its stability and protective properties. Similar compounds include:

Fmoc-Ser(tBu)-OH: Used in peptide synthesis with a different protecting group.

Boc-Ser-OH: Another serine derivative used in peptide synthesis with a different protecting group.

L-Serine methyl ester hydrochloride: An intermediate used in the synthesis of this compound.

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific uses. This compound is particularly valued for its stability and ease of removal under mild conditions.

Biological Activity

O-tert-Butyl-L-serine (OTBLS) is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of bitter taste receptor modulation and potential therapeutic applications. This article aims to present a comprehensive overview of the biological activity associated with OTBLS, drawing from diverse research findings and case studies.

OTBLS is characterized by its chemical formula and is known for its unique structural features that influence its interaction with biological systems. The tert-butyl group enhances its lipophilicity, which may affect its bioactivity and receptor binding properties.

1. Bitter Taste Receptor Modulation

OTBLS has been identified as a significant player in the modulation of bitter taste receptors, specifically T2R4. Research indicates that OTBLS acts as a blocker of these receptors, which are responsible for detecting bitter compounds. A study demonstrated that OTBLS, alongside other amino acid derivatives, inhibited the activation of T2R4 by agonists such as quinine, suggesting its potential use in managing bitter taste perception .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 3.2 ± 0.3 | Competitive inhibition of T2R4 activation |

| GABA | 59 ± 18 | Antagonist on T2R4 |

| BCML | 49 | Inverse agonist on T2R4 |

2. Pharmacological Implications

The pharmacological implications of OTBLS extend beyond taste modulation. Its ability to interact with G protein-coupled receptors (GPCRs) suggests potential therapeutic applications in various fields, including pain management and metabolic disorders. The structural properties of OTBLS allow it to serve as a scaffold for designing novel compounds aimed at specific receptor targets .

3. Enzymatic Activity

Recent studies have explored the enzymatic activity associated with OTBLS. It has been shown to participate in reactions catalyzed by enzymes like papain, leading to the production of polypeptides with enhanced functional properties . This enzymatic polymerization process highlights the utility of OTBLS in synthesizing bioactive peptides that could have applications in drug development.

Case Study 1: Bitter Taste Receptor Research

In a study examining the interaction between various amino acid derivatives and bitter taste receptors, OTBLS was noted for its potent inhibitory effects on T2R4 activation. The study utilized calcium imaging assays to measure intracellular calcium mobilization in HEK293T cells expressing T2R4. The results indicated that OTBLS significantly reduced calcium influx when exposed to quinine, confirming its role as a bitter blocker .

Case Study 2: Polymer Synthesis

A recent investigation into the chemoenzymatic polymerization of L-serine derivatives highlighted the effectiveness of OTBLS as a precursor for synthesizing functional polypeptides. The study found that polymerization yields were maximized at a specific pH range, demonstrating the versatility of OTBLS in biochemical applications .

Properties

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCPKNYKNWXULB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426482 | |

| Record name | O-tert-Butyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-58-7 | |

| Record name | O-(1,1-Dimethylethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-tert-Butylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-tert-Butyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TERT-BUTYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-(tert-Butyl)-L-serine used in polymer synthesis?

A: O-(tert-Butyl)-L-serine is particularly useful in creating complex polymers with controlled architectures. For instance, it serves as a building block for synthesizing block copolymers incorporating both hydrophilic and hydrophobic segments [, ]. The tert-butyl group protects the serine's hydroxyl group during polymerization, ensuring it remains available for further modification or to impart specific properties to the final polymer.

Q2: Can you provide an example of how O-(tert-Butyl)-L-serine influences the properties of the final polymer?

A: Research demonstrates that incorporating O-(tert-Butyl)-L-serine into a poly(ethylene glycol)/poly(D,L-lactide) copolymer leads to the formation of stable core-shell nanoparticles in solution []. This is attributed to the distinct placement of the serine residues at the interface between the hydrophilic polyethylene glycol shell and the hydrophobic poly(D,L-lactide) core. Furthermore, the charge of the incorporated polypeptide block, derived from O-(tert-Butyl)-L-serine, influences the zeta potential of the resulting nanoparticles [].

Q3: Besides polymers, what other applications utilize O-(tert-Butyl)-L-serine?

A: O-(tert-Butyl)-L-serine plays a crucial role in peptide synthesis, particularly in constructing biologically relevant peptides like Secretin []. The tert-butyl protecting group ensures the serine's hydroxyl group remains unreactive during various peptide coupling steps, contributing to the efficient assembly of the desired peptide sequence.

Q4: Are there studies investigating the self-assembly properties of O-(tert-Butyl)-L-serine derivatives?

A: Yes, research indicates that N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, a closely related derivative, exhibits intriguing self-assembly behavior []. This molecule forms a variety of unique structures, including spheres, rods, and even unusual fibrous dumbbells and broomstick-like shapes, depending on factors like concentration and temperature. While not directly investigated for O-(tert-Butyl)-L-serine, this finding suggests the potential for protected amino acids to act as building blocks for self-assembled materials.

Q5: How is the tert-butyl protecting group removed from the O-(tert-Butyl)-L-serine containing polymers?

A: The tert-butyl group can be selectively removed from polymers containing O-(tert-Butyl)-L-serine using acidic conditions. Treatment with hydrochloric acid (HCl) or hydrobromic acid (HBr) in benzene effectively cleaves the tert-butyl ether bond, yielding the desired polymer with free hydroxyl groups on the serine residues [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.